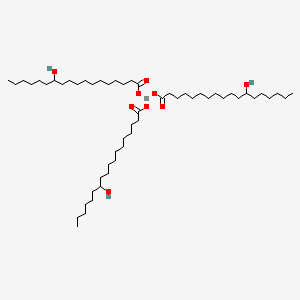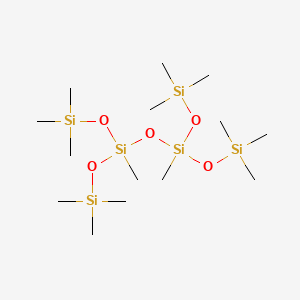
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
Vue d'ensemble
Description
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane is a chemical compound with the linear formula O[Si[OSi(CH3)3]2CH3]2 . It has a molecular weight of 458.99 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of silicon and oxygen atoms, with methyl (CH3) and trimethylsiloxy (OSi(CH3)3) groups attached . The InChI string representation of its structure is 1S/C14H43O5Si6/c1-20(2,3)15-24(13,16-21(4,5)6)19-25(14,17-22(7,8)9)18-23(10,11)12/h15H,1-14H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 121 °C at 10 mmHg and a density of 0.885 g/mL at 25 °C .Applications De Recherche Scientifique
Chemical Synthesis and Applications
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane is utilized in various chemical syntheses. For instance, its derivatives have been used as precursors in the synthesis of cyclopropanes and cyclobutanes, highlighting its role in organic synthesis and the formation of complex molecular structures (Wallace & Chan, 1983). Additionally, it has been involved in the synthesis of polysiloxanes, indicating its importance in polymer chemistry (Jazouli, Reyx, & Thomas, 1989).
Plasma-Enhanced CVD and Material Science
In the field of materials science, this compound has been instrumental in the plasma-enhanced chemical vapor deposition (PECVD) process for creating organosilicate glass (OSG) films. These films, derived from octamethyltrisiloxane, bis(trimethylsiloxy)methylsilane, and 1,1,3,3-tetramethyldisiloxane, exhibit low dielectric constants, making them valuable in semiconductor technology (Wu & Gleason, 2003).
Synthesis of Polymers and Organosilicon Compounds
Research has shown that 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane is used in the synthesis of various polymers and organosilicon compounds. Its derivatives play a crucial role in creating complex polymer structures, demonstrating its versatility in polymer chemistry (Pawluć et al., 2005).
Electronic and Dielectric Applications
This compound is integral in developing low-dielectric-constant SiCOH films, with applications in semiconductor technology. The films exhibit varying dielectric constants and mechanical strengths suitable for multilevel semiconductor interconnects, showcasing the compound's importance in advanced electronic applications (Kwon et al., 2020).
Orientations Futures
The future applications of this compound could be vast, given the importance of siloxanes in various fields such as materials science, chemistry, and pharmaceuticals. For instance, its use as a precursor in the deposition of low-dielectric-constant SiCOH films suggests potential applications in the electronics industry .
Propriétés
IUPAC Name |
trimethyl-[methyl-[methyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42O5Si6/c1-20(2,3)15-24(13,16-21(4,5)6)19-25(14,17-22(7,8)9)18-23(10,11)12/h1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBZCSBOBLHPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339061 | |
| Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane | |
CAS RN |
2003-92-1 | |
| Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



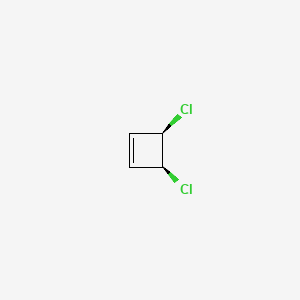
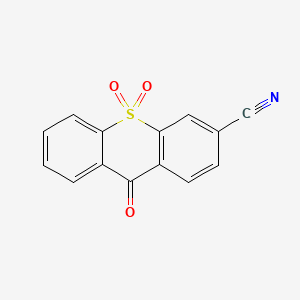
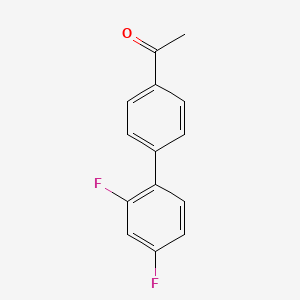
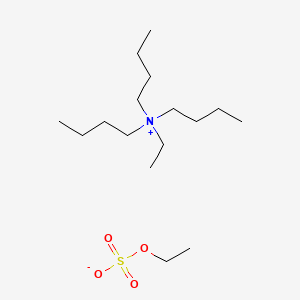
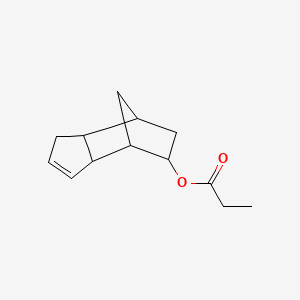
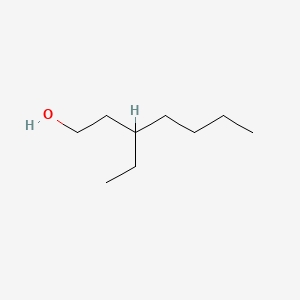
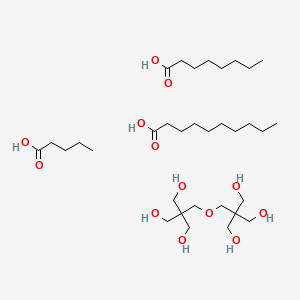
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
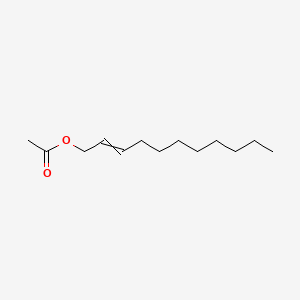
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
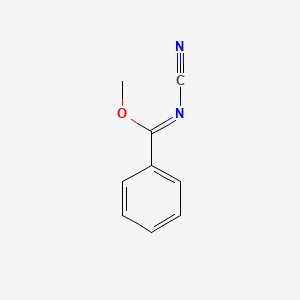
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
